
5-(Cyclohexylidenemethyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexylidenemethyl)isoxazole, also known as CXM, is a synthetic compound that has been the subject of extensive scientific research due to its potential applications in various fields. CXM is a heterocyclic compound that contains both a cyclohexylidene and an isoxazole ring in its structure. In
Aplicaciones Científicas De Investigación
5-(Cyclohexylidenemethyl)isoxazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-(Cyclohexylidenemethyl)isoxazole has been shown to have potent antitumor and antiviral activity, making it a promising candidate for the development of new drugs. 5-(Cyclohexylidenemethyl)isoxazole has also been used as a building block in the synthesis of novel materials such as polymers and liquid crystals. In organic synthesis, 5-(Cyclohexylidenemethyl)isoxazole has been used as a versatile reagent for the preparation of various functionalized compounds.
Mecanismo De Acción
The mechanism of action of 5-(Cyclohexylidenemethyl)isoxazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 5-(Cyclohexylidenemethyl)isoxazole has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-(Cyclohexylidenemethyl)isoxazole has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
5-(Cyclohexylidenemethyl)isoxazole has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 5-(Cyclohexylidenemethyl)isoxazole can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In vivo studies have shown that 5-(Cyclohexylidenemethyl)isoxazole can inhibit tumor growth and metastasis, reduce the severity of viral infections, and alleviate symptoms of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Cyclohexylidenemethyl)isoxazole in lab experiments is its versatility as a reagent for the preparation of various functionalized compounds. 5-(Cyclohexylidenemethyl)isoxazole is also relatively easy to synthesize and purify, making it a convenient choice for many researchers. However, one limitation of 5-(Cyclohexylidenemethyl)isoxazole is its low solubility in water, which can make it difficult to use in certain experiments. 5-(Cyclohexylidenemethyl)isoxazole is also relatively unstable and can decompose over time, which can affect the accuracy and reproducibility of experimental results.
Direcciones Futuras
There are many potential future directions for research on 5-(Cyclohexylidenemethyl)isoxazole. One area of interest is the development of new drugs based on 5-(Cyclohexylidenemethyl)isoxazole that can be used to treat cancer, viral infections, and inflammatory diseases. Another area of interest is the development of new materials based on 5-(Cyclohexylidenemethyl)isoxazole that can be used in various applications such as electronics, optics, and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Cyclohexylidenemethyl)isoxazole and its potential side effects in vivo.
Métodos De Síntesis
The synthesis of 5-(Cyclohexylidenemethyl)isoxazole involves the reaction of cyclohexylideneacetonitrile with hydroxylamine-O-sulfonic acid to produce 5-(cyclohexylidenemethyl)isoxazole. The reaction is carried out in the presence of a catalyst such as potassium carbonate and requires careful control of temperature and reaction time to achieve a high yield of the desired product.
Propiedades
Número CAS |
113352-01-5 |
|---|---|
Nombre del producto |
5-(Cyclohexylidenemethyl)isoxazole |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
5-(cyclohexylidenemethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-10-6-7-11-12-10/h6-8H,1-5H2 |
Clave InChI |
MGLIVPAAZKDLAB-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC2=CC=NO2)CC1 |
SMILES canónico |
C1CCC(=CC2=CC=NO2)CC1 |
Sinónimos |
Isoxazole, 5-(cyclohexylidenemethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



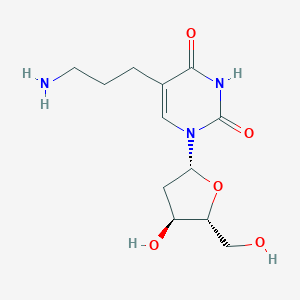
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)
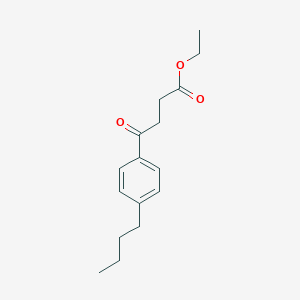
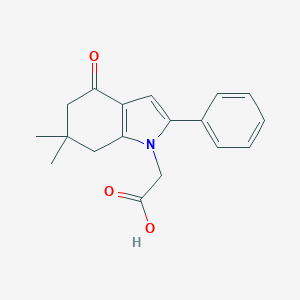
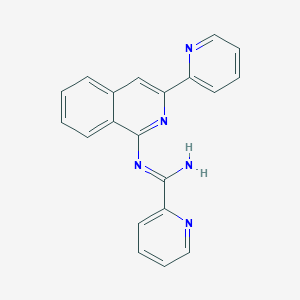
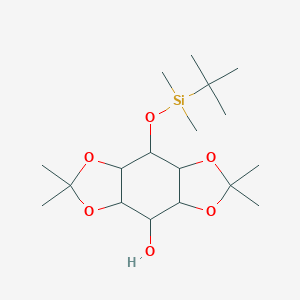
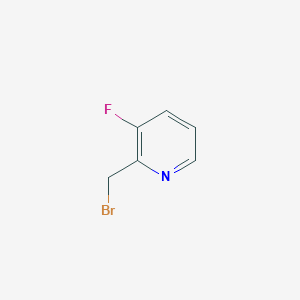
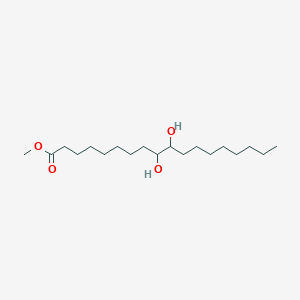
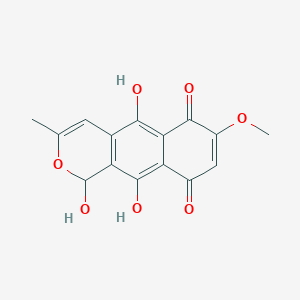
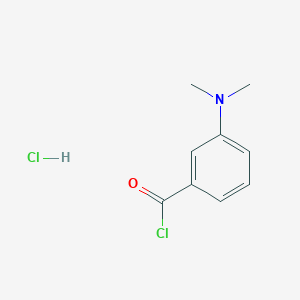
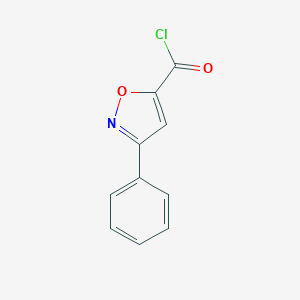
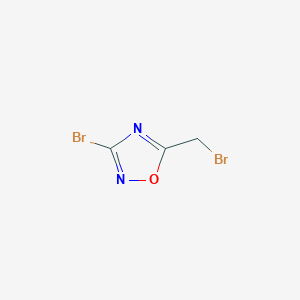
![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)